![molecular formula C15H17ClN4O B13744224 N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide CAS No. 255063-98-0](/img/structure/B13744224.png)
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UCM 17197 is a chemical compound identified by its unique structure and properties. It is recognized for its applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula and structure are well-defined, making it a subject of interest for researchers and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of UCM 17197 involves specific chemical reactions and conditions. The detailed synthetic routes are often proprietary, but general methods include the use of specific reagents and catalysts under controlled temperature and pressure conditions. The reaction conditions are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: Industrial production of UCM 17197 typically involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications. The production methods may include continuous flow reactors and advanced purification techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: UCM 17197 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of UCM 17197 include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of UCM 17197 depend on the specific reagents and conditions used. These products are often characterized by advanced analytical techniques to ensure their purity and structural integrity .
Applications De Recherche Scientifique
UCM 17197 has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, UCM 17197 is investigated for its potential therapeutic effects and drug development. Industrial applications include its use in manufacturing processes and material science .
Mécanisme D'action
The mechanism of action of UCM 17197 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological and chemical outcomes, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to UCM 17197 include other chemical entities with comparable structures and properties. These compounds may share similar applications and mechanisms of action but differ in specific details and effectiveness .
Uniqueness: UCM 17197 is unique due to its specific molecular structure and the distinct properties it exhibits. This uniqueness makes it valuable for particular applications where other compounds may not be as effective .
Conclusion
UCM 17197 is a versatile compound with significant scientific and industrial applications. Its unique properties and mechanisms of action make it a valuable subject of study and use in various fields. The detailed understanding of its preparation methods, chemical reactions, and applications highlights its importance in advancing scientific knowledge and technological development.
Propriétés
Numéro CAS |
255063-98-0 |
|---|---|
Formule moléculaire |
C15H17ClN4O |
Poids moléculaire |
304.77 g/mol |
Nom IUPAC |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H17ClN4O/c16-10-5-11(14-12(6-10)17-8-18-14)15(21)19-13-7-20-3-1-9(13)2-4-20/h5-6,8-9,13H,1-4,7H2,(H,17,18)(H,19,21)/t13-/m1/s1 |
Clé InChI |
ZSVQUSFCJUITKQ-CYBMUJFWSA-N |
SMILES isomérique |
C1CN2CCC1[C@@H](C2)NC(=O)C3=C4C(=CC(=C3)Cl)NC=N4 |
SMILES canonique |
C1CN2CCC1C(C2)NC(=O)C3=C4C(=CC(=C3)Cl)NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


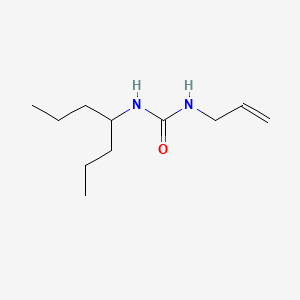
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)

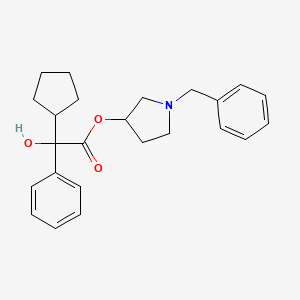
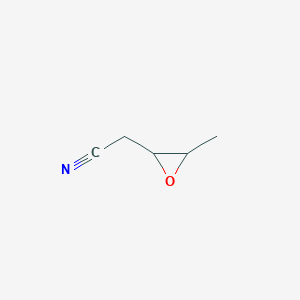
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)
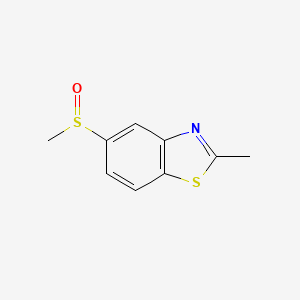
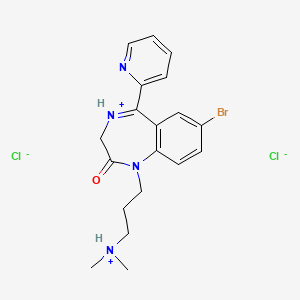


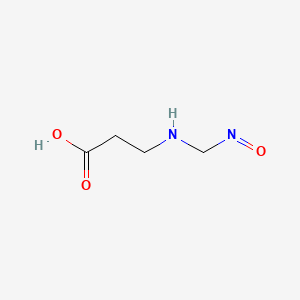


![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
